molecular formula C19H15N3O3 B7454658 (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate

(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate

Cat. No.: B7454658
M. Wt: 333.3 g/mol
InChI Key: FHUHMAPJNYJUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure, which makes it an ideal candidate for a variety of applications. In

Mechanism of Action

The mechanism of action of (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate in lab experiments is its unique chemical structure. This compound has a variety of biological activities, making it an ideal candidate for a variety of research applications. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound may have toxic effects on cells and organisms at high concentrations.

Future Directions

There are many future directions for research on (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate. One area of research is the development of new synthetic methods for this compound. Another area of research is the exploration of its potential use in the treatment of neurological disorders. Additionally, this compound may have potential applications in the development of new anti-inflammatory and anti-cancer drugs.

Synthesis Methods

The synthesis of (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 3-methyl-2-oxo-2,3-dihydroquinazoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to form the corresponding methyl ester. The final step involves the reaction of the methyl ester with indole-2-carboxylic acid in the presence of a catalyst such as triethylamine.

Scientific Research Applications

(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate has been studied extensively for its potential use as a research tool. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-22-17(21-15-9-5-3-7-13(15)18(22)23)11-25-19(24)16-10-12-6-2-4-8-14(12)20-16/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUHMAPJNYJUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.